molecular formula C15H13Cl2NOS B5835853 2-[(2,4-dichlorobenzyl)thio]-N-phenylacetamide

2-[(2,4-dichlorobenzyl)thio]-N-phenylacetamide

Cat. No. B5835853
M. Wt: 326.2 g/mol
InChI Key: CLMYITQBZRLJIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,4-dichlorobenzyl)thio]-N-phenylacetamide, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for the treatment of pain and inflammation. It is widely used in the medical field due to its effectiveness in treating a variety of conditions such as arthritis, menstrual cramps, and post-operative pain. In

Mechanism of Action

2-[(2,4-dichlorobenzyl)thio]-N-phenylacetamide works by inhibiting the production of prostaglandins, which are responsible for causing pain, inflammation, and fever. It does this by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By inhibiting the activity of COX enzymes, 2-[(2,4-dichlorobenzyl)thio]-N-phenylacetamide reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
2-[(2,4-dichlorobenzyl)thio]-N-phenylacetamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It also inhibits the migration of inflammatory cells to the site of injury or inflammation. Additionally, 2-[(2,4-dichlorobenzyl)thio]-N-phenylacetamide has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

2-[(2,4-dichlorobenzyl)thio]-N-phenylacetamide has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also easy to administer and has a well-established safety profile. However, there are also some limitations to using 2-[(2,4-dichlorobenzyl)thio]-N-phenylacetamide in lab experiments. It has a short half-life and may require multiple doses to achieve therapeutic levels. Additionally, it may have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 2-[(2,4-dichlorobenzyl)thio]-N-phenylacetamide. One area of research is the development of new formulations of 2-[(2,4-dichlorobenzyl)thio]-N-phenylacetamide that improve its pharmacokinetic properties. Another area of research is the investigation of the molecular mechanisms underlying its anti-inflammatory and analgesic effects. Additionally, there is a need for further research on the safety and efficacy of 2-[(2,4-dichlorobenzyl)thio]-N-phenylacetamide in specific patient populations, such as pregnant women and the elderly. Finally, there is a need for research on the long-term effects of 2-[(2,4-dichlorobenzyl)thio]-N-phenylacetamide use, particularly with regards to its effects on the cardiovascular system.
Conclusion:
In conclusion, 2-[(2,4-dichlorobenzyl)thio]-N-phenylacetamide is a widely used NSAID that has been extensively studied for its anti-inflammatory and analgesic properties. Its mechanism of action involves the inhibition of COX enzymes, which reduces the production of prostaglandins and thereby reduces pain and inflammation. 2-[(2,4-dichlorobenzyl)thio]-N-phenylacetamide has several advantages for lab experiments, but there are also some limitations to its use. Future research on 2-[(2,4-dichlorobenzyl)thio]-N-phenylacetamide should focus on developing new formulations, investigating its molecular mechanisms, and exploring its long-term effects.

Synthesis Methods

The synthesis of 2-[(2,4-dichlorobenzyl)thio]-N-phenylacetamide involves the reaction of 2,4-dichlorobenzyl chloride and thioanisole in the presence of sodium hydroxide to form 2-(2,4-dichlorobenzylthio)anisole. This compound is then reacted with phenylacetyl chloride in the presence of triethylamine to form 2-[(2,4-dichlorobenzyl)thio]-N-phenylacetamide.

Scientific Research Applications

2-[(2,4-dichlorobenzyl)thio]-N-phenylacetamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to be effective in treating a variety of conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. It is also used to manage acute pain and inflammation caused by injuries, surgeries, and dental procedures.

properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NOS/c16-12-7-6-11(14(17)8-12)9-20-10-15(19)18-13-4-2-1-3-5-13/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMYITQBZRLJIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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